molecular formula C11H16N4S B12146849 3-Butylsulfanyl-5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidine

3-Butylsulfanyl-5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidine

Cat. No.: B12146849
M. Wt: 236.34 g/mol
InChI Key: YDPNJOYYEXTLMR-UHFFFAOYSA-N
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Description

3-Butylsulfanyl-5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines This compound is characterized by the presence of a triazole ring fused to a pyrimidine ring, with butylsulfanyl and dimethyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Butylsulfanyl-5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidine with butylthiol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-Butylsulfanyl-5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Butylsulfanyl-5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structural features allow it to form hydrogen bonds and other interactions with target proteins, disrupting their normal function .

Comparison with Similar Compounds

Similar Compounds

  • 3-Isobutylsulfanyl-5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidine
  • 5,7-Dimethyl-1,2,4-triazolo[1,5-a]pyrimidine
  • 5,7-Dimethyl-1,2,4-triazolo[3,4-b]pyridazine

Uniqueness

3-Butylsulfanyl-5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidine is unique due to the presence of the butylsulfanyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it a valuable compound for specific applications in research and industry .

Properties

Molecular Formula

C11H16N4S

Molecular Weight

236.34 g/mol

IUPAC Name

3-butylsulfanyl-5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidine

InChI

InChI=1S/C11H16N4S/c1-4-5-6-16-11-14-13-10-12-8(2)7-9(3)15(10)11/h7H,4-6H2,1-3H3

InChI Key

YDPNJOYYEXTLMR-UHFFFAOYSA-N

Canonical SMILES

CCCCSC1=NN=C2N1C(=CC(=N2)C)C

Origin of Product

United States

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